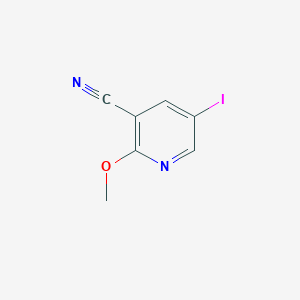

5-Iodo-2-methoxy-nicotinonitrile

Description

5-Iodo-2-methoxy-nicotinonitrile (CAS: 1446002-31-8) is a substituted pyridine derivative featuring a nitrile group at position 3, a methoxy group at position 2, and an iodine atom at position 4. Its molecular formula is C₇H₅IN₂O, with a molecular weight of 276.03 g/mol. This compound is primarily utilized in pharmaceutical and materials science research as a building block for synthesizing more complex molecules, particularly in Suzuki-Miyaura cross-coupling reactions due to the iodine substituent’s role as a leaving group . Commercial sources report a purity of 95%, with consistent availability from suppliers like Combi-Blocks and AK Scientific .

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKJMAJXCWYQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methoxy-nicotinonitrile typically involves the iodination of 2-methoxy-nicotinonitrile. One common method includes the reaction of 2-methoxy-nicotinonitrile with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methoxy-nicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Coupling Reactions: Catalysts like palladium or copper are employed, often in the presence of ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

5-Iodo-2-methoxy-nicotinonitrile has shown potential as a pharmacological agent due to its structural characteristics. Its applications in drug development primarily focus on:

- Anticancer Activity : Recent studies have demonstrated that derivatives of nicotinonitrile compounds exhibit significant anticancer properties. For instance, this compound has been investigated for its ability to inhibit the proliferation of various cancer cell lines, potentially serving as a lead compound in the synthesis of more potent anticancer agents .

- Neuropharmacology : The compound has been evaluated for its affinity towards serotonin receptors, particularly the 5-HT4 receptor. Research indicates that iodinated derivatives can serve as radioligands for imaging studies, enhancing our understanding of neuropsychiatric disorders and aiding in the development of targeted therapies .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of nicotinonitrile derivatives, including this compound. These compounds were tested against breast cancer cell lines, showing IC50 values significantly lower than those of standard chemotherapeutics. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Material Science Applications

In addition to its medicinal uses, this compound has applications in material science, particularly in polymer chemistry:

- Polymerization Studies : The compound has been utilized in copolymerization reactions to produce novel materials with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength .

Data Table: Polymerization Properties

| Compound | Monomer Used | Yield (%) | Properties Enhanced |

|---|---|---|---|

| This compound | Styrene | 85 | Improved tensile strength |

| This compound | Methyl methacrylate | 78 | Enhanced thermal stability |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and nitrilation processes. Characterization techniques such as NMR and IR spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound.

Synthesis Overview

- Starting Materials : The synthesis often begins with commercially available nicotinonitrile derivatives.

- Reagents : Iodine or iodine sources are used for halogenation, while methoxy groups are introduced through methylation reactions.

- Characterization Techniques :

- NMR Spectroscopy : Used to determine the structure by analyzing chemical shifts.

- IR Spectroscopy : Employed to identify functional groups present in the compound.

Conclusion and Future Directions

The applications of this compound span medicinal chemistry and material science, showcasing its versatility as a compound with significant potential for further research. Future studies should focus on optimizing its pharmacological properties and exploring additional applications in advanced materials.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methoxy-nicotinonitrile is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The presence of the iodine atom and methoxy group can influence its reactivity and binding affinity to biological molecules. Studies suggest that it may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Substitution Pattern Effects

The position of substituents on the pyridine ring significantly influences chemical reactivity and physical properties. Key structural analogs include:

| Compound Name | Substituent Positions | CAS Number | Purity | Core Structure |

|---|---|---|---|---|

| 5-Iodo-2-methoxy-nicotinonitrile | Iodo (5), Methoxy (2) | 1446002-31-8 | 95% | Pyridine |

| 4-Iodo-5-methoxy-nicotinonitrile | Iodo (4), Methoxy (5) | Not provided | Not listed | Pyridine |

| 2-Iodo-5-methoxyphenol | Iodo (2), Methoxy (5) | 41046-70-2 | 98% | Benzene |

- Electronic Effects: In this compound, the electron-withdrawing nitrile and methoxy groups (ortho to each other) create distinct electronic environments compared to 4-Iodo-5-methoxy-nicotinonitrile, where the substituents are meta. This difference may alter reactivity in nucleophilic aromatic substitution or metal-catalyzed reactions .

Non-Pyridine Analogs: Iodo-Methoxy Substituted Benzenes

Nitrobenzene derivatives with iodo and methoxy groups (e.g., 1-Iodo-2-methoxy-4-nitrobenzene, CAS: 5458-84-4) share functional groups but differ in core structure. These compounds are less relevant to nicotinonitrile chemistry but highlight general trends:

- Reactivity : The benzene core is less electron-deficient than pyridine, reducing susceptibility to nucleophilic attack.

- Applications : Primarily used in agrochemical synthesis rather than pharmaceutical intermediates .

Purity and Commercial Availability

This compound is consistently available at 95% purity, while analogs like 4-Iodo-2-methoxy-1-nitrobenzene (CAS: 860585-81-5) reach 97–98% purity. Higher purity in nitrobenzene derivatives may reflect simpler synthesis pathways or reduced steric complexity .

Research Implications and Limitations

- Data Gaps : Melting points, solubility, and spectroscopic data (NMR, IR) are absent in the referenced sources, necessitating further experimental characterization.

Biological Activity

5-Iodo-2-methoxy-nicotinonitrile is a synthetic organic compound with the molecular formula CHINO. It is a derivative of nicotinonitrile, notable for its iodine and methoxy substituents, which influence its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

The presence of an iodine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring significantly affects the compound's reactivity and biological interactions. The compound can undergo various chemical reactions, including substitution, oxidation-reduction, and coupling reactions, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, with preliminary studies suggesting it may inhibit growth through mechanisms involving enzyme inhibition or receptor binding.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies suggest that it may interact with key molecular targets involved in cancer progression, such as Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in several types of cancer, including colon and pancreatic cancers. The presence of halogens like iodine is known to enhance biological activity in similar compounds .

The precise mechanism of action for this compound is not fully understood. However, it is believed to interact with specific enzymes or receptors, modulating their activity and leading to various biological responses. The iodine atom may enhance binding affinity and reactivity with biological targets, while the methoxy group can influence solubility and permeability across cell membranes.

Study on GSK-3β Inhibition

A significant study highlighted the role of GSK-3β in cancer biology and demonstrated that compounds similar to this compound showed promising inhibitory activity against this enzyme. For instance, certain derivatives exhibited IC values in the low nanomolar range, indicating potent inhibition .

Comparative Analysis with Analog Compounds

Comparative studies have shown that compounds lacking the iodine substituent or possessing different halogens (e.g., bromine) exhibit varied biological activities. For example, 5-bromo-2-methoxy-nicotinonitrile displayed reduced potency compared to its iodinated counterpart, underscoring the significance of iodine in enhancing biological efficacy.

Data Summary

| Property | This compound | Analog Compounds |

|---|---|---|

| Molecular Formula | CHINO | Varies |

| Antimicrobial Activity | Yes | Varies |

| Anticancer Activity | Yes | Limited in some analogs |

| GSK-3β Inhibition IC | Low nanomolar range | Higher IC values |

Q & A

Q. What safety protocols and protective equipment are recommended for handling 5-Iodo-2-methoxy-nicotinonitrile in laboratory settings?

Methodological Answer:

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 cartridges for higher concentrations) to avoid inhalation of aerosols or dust .

- Skin and Eye Protection : Wear chemically resistant gloves (e.g., nitrile) and safety goggles with side shields. Full-face shields are recommended during large-scale operations .

- Storage : Store at 2–8°C in airtight containers, away from incompatible materials (e.g., strong oxidizers). Ensure proper ventilation in storage areas to prevent accumulation of hazardous vapors .

- Spill Management : Avoid dust generation; use HEPA-filter vacuums or wet methods for cleanup. Dispose of contaminated materials as hazardous waste .

Q. How can researchers synthesize this compound, and what reaction conditions optimize yield?

Methodological Answer:

- Synthetic Route : While direct synthesis data for this compound is limited, analogous iodinated pyridine derivatives (e.g., 4-Iodo-5-methoxynicotinonitrile) suggest palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution with potassium iodide as viable pathways .

- Optimization :

- Yield Challenges : Competing side reactions (e.g., dehalogenation) may occur; optimize stoichiometry and reaction time to minimize byproducts.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and cyano (-CN) groups. The iodine atom’s electronegativity causes distinct deshielding in adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H]⁺ and isotopic pattern verification (iodine has a distinct 127/129 amu split) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times against known standards .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

Methodological Answer:

- In Silico Tools :

- DFT Calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies, predicting sites for electrophilic/nucleophilic attacks. The iodine atom’s polarizability influences charge distribution .

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO) to assess stability and aggregation tendencies .

- Reactivity Insights :

- The methoxy group’s electron-donating effect activates the pyridine ring at specific positions, directing functionalization (e.g., Suzuki couplings at the 4-position) .

Q. How should researchers resolve contradictions in reported reaction yields or stability data for iodinated nicotinonitriles?

Methodological Answer:

- Data Triangulation :

- Stability Testing :

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition pathways (e.g., hydrolysis of the cyano group) .

Q. What strategies enhance the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

- Ligand Design : Bulky ligands (e.g., XPhos) favor coupling at sterically accessible positions. For example, Suzuki reactions may target the 4-position over the 6-position due to ligand steric effects .

- Directing Groups : Introduce temporary protecting groups (e.g., boronate esters) to steer reactivity. Post-coupling deprotection can restore the native structure .

- Solvent Effects : Use toluene/water biphasic systems to improve phase transfer and reduce side reactions .

Q. How can researchers mitigate toxicity risks during in vitro biological testing of this compound?

Methodological Answer:

- In Vitro Protocols :

- Cell Culture : Use fume hoods and sealed vessels to prevent aerosol exposure. Conduct cytotoxicity assays (e.g., MTT) at sub-mM concentrations to establish safe thresholds .

- Waste Disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .

- Metabolic Stability : Pre-screen for hepatic clearance using microsomal assays (e.g., human liver microsomes) to identify potential bioactivation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.